![molecular formula C30H53N5O7 B3025962 cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl) CAS No. 1290627-99-4](/img/structure/B3025962.png)
cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl)
Overview
Description
Molecular Structure Analysis
The molecular structure of cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl) is complex, with a molecular formula of C30H53N5O7 . The structure includes various amino acids and a 3-hydroxy-4-methyloctanoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl) include its molecular formula C30H53N5O7 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Antimicrobial Activity
Cyclodepsipeptides, the family of compounds to which ISO-ISARIIN B belongs, have been found to exhibit antimicrobial properties . This suggests that ISO-ISARIIN B could potentially be used in the development of new antimicrobial agents.
Antifungal Activity
Cyclodepsipeptides have also been shown to have antifungal activities . This indicates that ISO-ISARIIN B could be used in the treatment of fungal infections or in the development of antifungal drugs.
Antiviral Activity
The antiviral properties of cyclodepsipeptides suggest that ISO-ISARIIN B could potentially be used in antiviral therapies .
Antimalarial Activity
Cyclodepsipeptides have demonstrated antimalarial properties . This suggests that ISO-ISARIIN B could be used in the development of new treatments for malaria.
Antitrypanosomal Activity
Cyclodepsipeptides have been found to have antitrypanosomal activities . This indicates that ISO-ISARIIN B could potentially be used in the treatment of diseases caused by trypanosomes, such as African sleeping sickness.
Agricultural Pest Control
Cyclodepsipeptides have been used as an alternative to chemical insecticides for agricultural pest control . ISO-ISARIIN B, being a cyclodepsipeptide, could potentially be used in this context as well.
Genetic Research
ISO-ISARIIN B has been detected in certain strains of fungi, suggesting its potential use in genetic research .
Antitumor Activity
Cyclodepsipeptides, including ISO-ISARIIN B, have shown antitumor properties . This suggests that ISO-ISARIIN B could potentially be used in cancer therapies.
Mechanism of Action
Target of Action
ISO-ISARIIN B is primarily used in antifungal studies
Mode of Action
It is known to be an analogue of cyclocarboxyphenate and is used in antifungal studies . The interaction of ISO-ISARIIN B with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Cyclodepsipeptides, the family of compounds to which iso-isariin b belongs, are known to exhibit a broad spectrum of biological activities including antitumor, antifungal, antiviral, antimalarial, and antitrypanosomal activities . The exact pathways and their downstream effects influenced by ISO-ISARIIN B remain to be determined.
Result of Action
ISO-ISARIIN B has been reported to have antifungal activity . .
Action Environment
It’s worth noting that the compound was originally isolated from the entomopathogenic fungus beauveria felina , suggesting that it may be adapted to function in the specific environmental conditions associated with this organism.
properties
IUPAC Name |
(3S,6S,9R,12S)-19-hexan-2-yl-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N5O7/c1-10-11-12-19(8)22-14-23(36)31-15-24(37)34-25(17(4)5)29(40)33-21(13-16(2)3)28(39)32-20(9)27(38)35-26(18(6)7)30(41)42-22/h16-22,25-26H,10-15H2,1-9H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38)/t19?,20-,21+,22?,25-,26-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWZWPQYGALTJZ-WVHJPHLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)C1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)C(C)C)C)CC(C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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